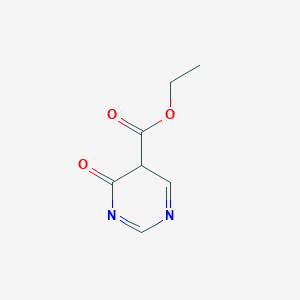

Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Oxo-4,5-dihydropyrimidine-5-carboxylate d'éthyle est un composé appartenant à la classe des dérivés de pyrimidine. Les pyrimidines sont des composés organiques aromatiques hétérocycliques similaires aux pyridines et sont connues pour leur large éventail d'activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 4-Oxo-4,5-dihydropyrimidine-5-carboxylate d'éthyle peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction d'un aldéhyde substitué, de l'acétoacétate d'éthyle et de l'urée dans l'éthanol avec quelques gouttes d'acide chlorhydrique concentré. Le mélange est chauffé au reflux pendant plusieurs heures pour obtenir le produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse de ce composé peut être mise à l'échelle en utilisant des conditions de réaction similaires, mais avec des paramètres optimisés pour garantir des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la reproductibilité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Oxo-4,5-dihydropyrimidine-5-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent donner des dérivés de dihydropyrimidine.

Substitution : Le composé peut subir des réactions de substitution nucléophile pour introduire divers groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Le 4-Oxo-4,5-dihydropyrimidine-5-carboxylate d'éthyle a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Médecine : Enquêté pour ses effets neuroprotecteurs et anti-inflammatoires.

Industrie : Utilisé dans le développement de produits pharmaceutiques et d'agrochimiques.

Mécanisme d'action

Le mécanisme d'action du 4-Oxo-4,5-dihydropyrimidine-5-carboxylate d'éthyle implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il a été démontré qu'il inhibait la voie inflammatoire NF-kB, réduisait le stress du réticulum endoplasmique et empêchait l'apoptose dans les cellules neuronales . Ces actions contribuent à ses effets neuroprotecteurs et anti-inflammatoires.

Applications De Recherche Scientifique

Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its neuroprotective and anti-inflammatory effects.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Hydroxypyrimidine-5-carboxylate d'éthyle

- 6-Méthyl-2-oxo-4-phényl-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle

Unicité

Le 4-Oxo-4,5-dihydropyrimidine-5-carboxylate d'éthyle est unique en raison de ses caractéristiques structurales spécifiques et de l'éventail d'activités biologiques qu'il présente. Comparé à des composés similaires, il a montré des résultats prometteurs dans des études sur la neuroprotection et l'anti-inflammation, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Propriétés

IUPAC Name |

ethyl 4-oxo-5H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHFBBGTOYGRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=NC=NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)

![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)